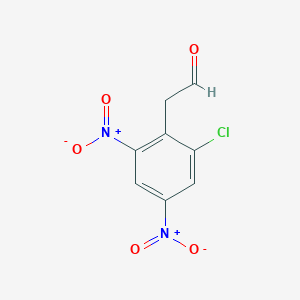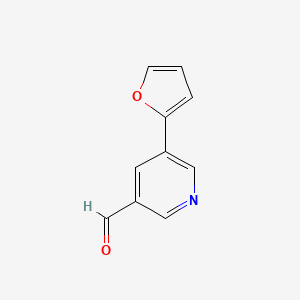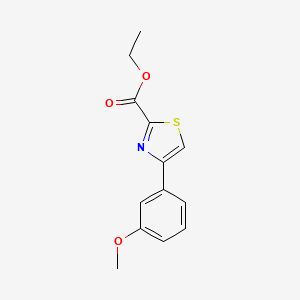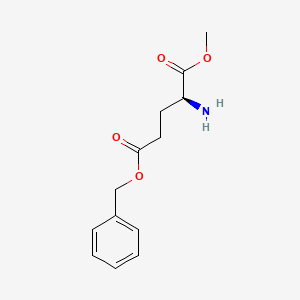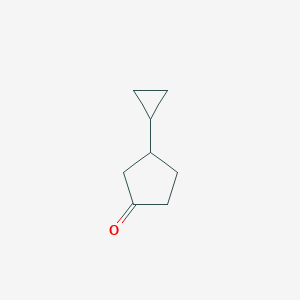
3-Cyclopropylcyclopentan-1-one
Vue d'ensemble
Description
“3-Cyclopropylcyclopentan-1-one” is a chemical compound with the CAS Number: 59939-08-1 . It has a molecular weight of 124.18 . The IUPAC name for this compound is 3-cyclopropylcyclopentanone . The physical form of this compound is liquid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H12O/c9-8-4-3-7 (5-8)6-1-2-6/h6-7H,1-5H2 . This code provides a standard way to encode the compound’s molecular structure. For a detailed molecular structure analysis, tools like VESTA or 3D electron diffraction can be used.
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular weight (124.18), its physical form (liquid), and its storage temperature (4 degrees Celsius) .
Applications De Recherche Scientifique
1. Chemistry and Photoinduced Electron Transfer
3-Cyclopropylcyclopentan-1-one has been studied in the context of radical cation reactions. A study conducted by Adam et al. (1994) on cyclopentane-1,3-diyl radical cations, generated from substituted bicyclo-[2.1.0]pentanes, revealed that these radical cations undergo regioselective rearrangement. This regioselectivity is essential for understanding charge localization in radical cation reactions, which is significant for various chemical synthesis processes (Adam et al., 1994).
2. Metabotropic Receptor Agonist in Neurophysiology
In neurophysiological research, derivatives of cyclopentane, closely related to this compound, have been used to understand neuronal functioning. For instance, Linden et al. (1994) investigated the effects of 1-aminocyclopentane-trans-1,3-dicarboxylic acid (t-ACPD) on cerebellar Purkinje neurons. This compound, acting as a metabotropic glutamate receptor agonist, plays a crucial role in studying intracellular Ca2+ mobilization and neuronal current flow (Linden et al., 1994).
3. Synthesis and Isomerization Studies
The synthesis of stereochemically complex molecules related to this compound has been a subject of research. Ma et al. (1997) synthesized (1S,3R)-Aminocyclopentane-1,3-dicarboxylic acid, demonstrating advanced synthetic methods applicable in drug development and other chemical syntheses (Ma et al., 1997).
4. Antimicrobial Properties
Compounds structurally related to this compound have been explored for their antimicrobial properties. Girgis et al. (2009) studied the reaction of cyclopentanones with nitrilimines, leading to products with promising activities against various bacteria, showcasing the potential of these compounds in the development of new antimicrobial agents (Girgis et al., 2009).
5. Potential Bioisostere in Drug Design
The cyclopentane-1,3-dione structure, a close analog of this compound, has been explored as a potential bioisostere in drug design. Ballatore et al. (2011) investigated this structure for its potential to substitute the carboxylic acid functional group in thromboxane A(2) prostanoid receptor antagonists. This research opens new avenues in the design of novel drug molecules (Ballatore et al., 2011).
Safety and Hazards
Propriétés
IUPAC Name |
3-cyclopropylcyclopentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c9-8-4-3-7(5-8)6-1-2-6/h6-7H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJEBGULHJHRRGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CCC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70648211 | |
| Record name | 3-Cyclopropylcyclopentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70648211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59939-08-1 | |
| Record name | Cyclopentanone, 3-cyclopropyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59939-08-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Cyclopropylcyclopentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70648211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-cyclopropylcyclopentan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



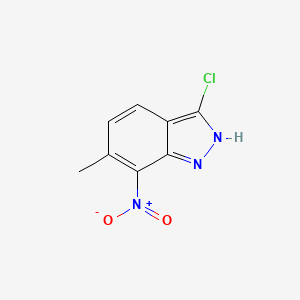
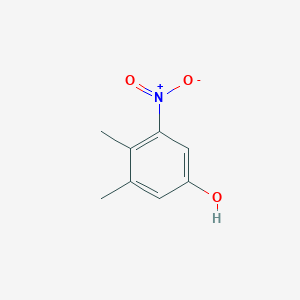
![5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1360866.png)
